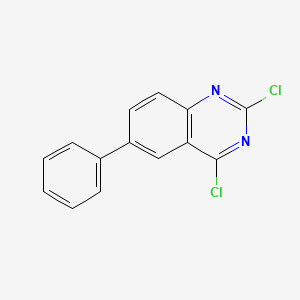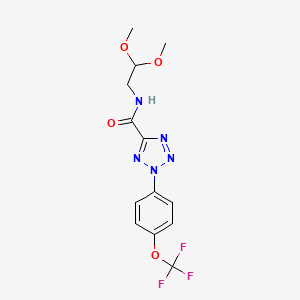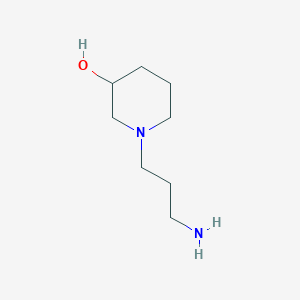
2,4-二氯-6-苯基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-phenylquinazoline is a type of quinazoline, a class of organic compounds that are bicyclic, containing a benzene ring fused to a pyrimidine ring . Quinazolines have been the subject of considerable interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, new phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenylquinazoline is characterized by the presence of two chlorine atoms, a phenyl group, and a quinazoline core . The InChI code for this compound is1S/C14H8Cl2N2/c15-10-6-7-12-11 (8-10)13 (18-14 (16)17-12)9-4-2-1-3-5-9/h1-8H .
科学研究应用
抗癌特性
2,4-二氯-6-苯基喹唑啉展现出极具潜力的抗癌特性。研究人员已经对其在包括乳腺癌、宫颈癌和卵巢癌在内的多种癌细胞系中的作用进行了研究。 体外研究已经证明了其对这些细胞系的抗增殖活性 。需要进一步研究来了解其作用机制和潜在的临床应用。
抗菌活性
喹唑啉类化合物,包括2,4-二氯-6-苯基喹唑啉,已经显示出抗菌特性。这些化合物可以作为新型抗生素来对抗耐药菌株。 研究人员已经研究了它们对不同细菌种类的效力,强调了对新型抗菌剂的需求 。
抗炎作用
喹唑啉骨架与抗炎活性有关。 尽管关于2,4-二氯-6-苯基喹唑啉的具体研究有限,但其与其他抗炎喹唑啉的结构相似性表明其在调节炎症通路方面具有潜力 。
抗惊厥潜力
喹唑啉酮,包括2,4-二氯-6-苯基喹唑啉的衍生物,已经证明具有抗惊厥作用。 这些化合物可能与治疗癫痫和相关疾病有关 。
抗真菌活性
虽然关于2,4-二氯-6-苯基喹唑啉的抗真菌特性的研究很少,但喹唑啉类化合物作为一类已经显示出对真菌病原体的活性。 研究该化合物对特定真菌菌株的效力可以提供有价值的见解 。
构效关系 (SAR) 研究
了解包括2,4-二氯-6-苯基喹唑啉在内的喹唑啉衍生物的SAR对于药物设计至关重要。 药物化学家已经探索了喹唑啉骨架上的各种取代基,以优化药理特性 。
总之,2,4-二氯-6-苯基喹唑啉在从癌症研究到抗菌药物开发的各个领域都具有广阔的前景。进一步的研究将揭示其全部潜力并指导其在医药和治疗中的应用。 🌟
要了解更多详细信息,您可以参考关于喹唑啉衍生物的科学文献 。如果您有任何具体问题或需要进一步说明,请随时提出!
未来方向
作用机制
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been used as anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, anticonvulsant, and many other uses . The specific targets can vary depending on the biological activity exhibited.
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
2,4-Dichloro-6-phenylquinazoline, like other quinazoline derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Cellular Effects
The cellular effects of 2,4-Dichloro-6-phenylquinazoline are largely dependent on the specific biochemical reactions it participates in. For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-phenylquinazoline is complex and can involve a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reactions and cellular processes involved.
Temporal Effects in Laboratory Settings
The effects of 2,4-Dichloro-6-phenylquinazoline can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of 2,4-Dichloro-6-phenylquinazoline in in vitro or in vivo studies is currently limited.
属性
IUPAC Name |
2,4-dichloro-6-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYTTAUYMMLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192218-19-2 |
Source


|
| Record name | 2,4-dichloro-6-phenylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)
![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)


![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)
![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)
